molecular formula C8H10N2O2 B14479431 N-(2-Hydroxyphenyl)glycinamide CAS No. 71641-93-5

N-(2-Hydroxyphenyl)glycinamide

Cat. No.: B14479431
CAS No.: 71641-93-5
M. Wt: 166.18 g/mol
InChI Key: JRSYJYSRJWXZKE-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)glycinamide: is an organic compound characterized by the presence of a glycinamide group attached to a hydroxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyphenyl)glycinamide typically involves the reaction of 2-hydroxyaniline with glycine derivatives under specific conditions. One common method is the condensation reaction between 2-hydroxyaniline and glycine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyphenyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-Hydroxyphenyl)glycinamide is used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with enzymes involved in various metabolic pathways, making it a candidate for drug development .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the treatment of diseases such as cancer and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the synthesis of polymers and other advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and nanocomposites .

Mechanism of Action

The mechanism of action of N-(2-Hydroxyphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The glycinamide moiety can interact with amino acid residues, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

  • N-(4-Hydroxyphenyl)glycinamide
  • N-(2-Hydroxy-5-nitrophenyl)glycinamide
  • N-(2-Hydroxy-3-methoxyphenyl)glycinamide

Comparison: N-(2-Hydroxyphenyl)glycinamide is unique due to the position of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with molecular targets. Compared to N-(4-Hydroxyphenyl)glycinamide, the ortho position of the hydroxy group in this compound allows for intramolecular hydrogen bonding, affecting its chemical properties and biological activity .

Properties

IUPAC Name

2-amino-N-(2-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-5-8(12)10-6-3-1-2-4-7(6)11/h1-4,11H,5,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSYJYSRJWXZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546382
Record name N-(2-Hydroxyphenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71641-93-5
Record name N-(2-Hydroxyphenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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